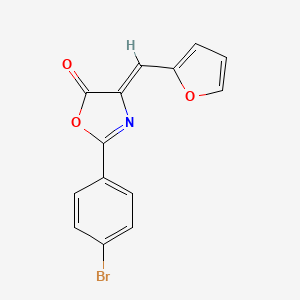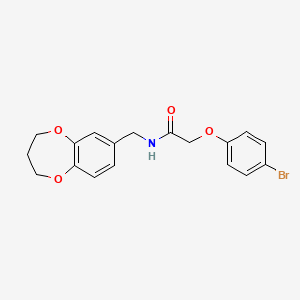![molecular formula C20H20BrNO3 B14967862 Methyl 2-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)benzoate CAS No. 1071353-81-5](/img/structure/B14967862.png)
Methyl 2-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[1-(4-bromophenyl)cyclopentaneamido]benzoate is an organic compound that features a bromophenyl group attached to a cyclopentane ring, which is further connected to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(4-bromophenyl)cyclopentaneamido]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the bromophenylcyclopentane intermediate: This step involves the bromination of phenylcyclopentane using bromine in the presence of a catalyst such as iron(III) bromide.
Amidation reaction: The bromophenylcyclopentane intermediate is then reacted with methyl 2-aminobenzoate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[1-(4-bromophenyl)cyclopentaneamido]benzoate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution reactions: Products include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation reactions: Products include carboxylic acids, ketones, or aldehydes.
Reduction reactions: Products include alcohols or dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[1-(4-bromophenyl)cyclopentaneamido]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of methyl 2-[1-(4-bromophenyl)cyclopentaneamido]benzoate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The cyclopentane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity. The benzoate ester group can undergo hydrolysis, releasing the active amide form of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(4-bromophenyl)benzoate: Similar structure but lacks the cyclopentane ring.
Methyl 2-(4-bromophenyl)benzoate: Similar structure but lacks the amide group.
Methyl 2-(4-chlorophenyl)cyclopentaneamido]benzoate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
Methyl 2-[1-(4-bromophenyl)cyclopentaneamido]benzoate is unique due to the presence of both the cyclopentane ring and the amide group, which confer distinct chemical and biological properties. The bromine atom also provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
1071353-81-5 |
|---|---|
Molekularformel |
C20H20BrNO3 |
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
methyl 2-[[1-(4-bromophenyl)cyclopentanecarbonyl]amino]benzoate |
InChI |
InChI=1S/C20H20BrNO3/c1-25-18(23)16-6-2-3-7-17(16)22-19(24)20(12-4-5-13-20)14-8-10-15(21)11-9-14/h2-3,6-11H,4-5,12-13H2,1H3,(H,22,24) |
InChI-Schlüssel |
XNTWMFQSHUJPFE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14967797.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14967814.png)
![3-(4-ethoxyphenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B14967821.png)
![2-Ethyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14967833.png)

![N-(2-chlorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B14967846.png)

![N-Benzyl-N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide](/img/structure/B14967854.png)
![Methyl 3-(cyanomethyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B14967857.png)

![N-methyl-N-(4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B14967882.png)
![6-methyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14967889.png)
